(E)-N'-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Description
(E)-N'-(1-(3-hydroxyphenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One of the primary applications of carbohydrazide-pyrazole compounds is in the field of corrosion protection. For example, a study investigated the corrosion protection behavior of synthesized carbohydrazide-pyrazole compounds on mild steel in acidic solutions. The compounds showed significant inhibition efficiency, attributed to the formation of a protective layer on the metal surface, suggesting their potential as effective corrosion inhibitors. The adsorption of these compounds on the metal surface followed the Langmuir adsorption isotherm, indicating monolayer adsorption. The protective layers' formation and composition were confirmed through various spectroscopic and microscopic techniques, including FESEM, AFM, and XPS analysis. Theoretical studies using Density Functional Theory (DFT) and Monte-Carlo simulation (MCS) further supported these findings, providing insights into the compounds' molecular orbital energies and adsorption behavior (Paul, Yadav, & Obot, 2020).
Anticancer Activity
Another significant area of application is in the development of anticancer agents. Novel pyrazole derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. A study on the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives demonstrated significant effects against mouse tumor model cancer cell lines and human cancer cell lines of colon cancer (HCT-29) and breast cancer (MCF-7). The study highlights the potential of these compounds as anticancer agents, supported by molecular modeling and docking studies to understand their mechanism of action (Nassar, Atta-Allah, & Elgazwy, 2015).
Antidepressant Activity
Carbohydrazide-pyrazole derivatives have also been explored for their potential antidepressant activity. A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant effects. One of the derivatives demonstrated a significant reduction in immobility time in animal models, comparable to the standard drug Imipramine, without affecting baseline locomotion. This suggests the therapeutic potential of thiophene-based pyrazolines with a carbothioamide tail unit for antidepressant medication development (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial and Antiviral Activities
These compounds have also shown promising antimicrobial and antiviral activities. Research on the synthesis and characterization of new heterocycles incorporating the pyrazole-3-carbohydrazide structure revealed compounds with potent antimicrobial activities against various bacteria and fungi. Furthermore, some derivatives have demonstrated significant antiviral activities, including anti-HIV-1 screening, highlighting the potential of these compounds in developing new antimicrobial and antiviral therapies (Aly, 2016).
Properties
IUPAC Name |
N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10(11-4-2-5-12(21)8-11)17-20-16(22)14-9-13(18-19-14)15-6-3-7-23-15/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAROYADJLRXJDD-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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